2-(Difluoromethylthio)-5-fluoroaniline

Catalog No.
S13359915
CAS No.
M.F
C7H6F3NS
M. Wt
193.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethylthio)-5-fluoroaniline

Product Name

2-(Difluoromethylthio)-5-fluoroaniline

IUPAC Name

2-(difluoromethylsulfanyl)-5-fluoroaniline

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

InChI

InChI=1S/C7H6F3NS/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2

InChI Key

FOZOVXHRIPCKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)SC(F)F

2-(Difluoromethylthio)-5-fluoroaniline is an organic compound characterized by the presence of both difluoromethylthio and fluoro functional groups attached to an aniline structure. Its molecular formula is C₇H₆F₃N₁S, and it features a central aniline core where a fluorine atom is positioned at the 5-position and a difluoromethylthio group is located at the 2-position. The presence of these substituents can significantly influence the compound's reactivity and biological activity.

Typical for aromatic amines and thiol derivatives. Notable reactions include:

  • Electrophilic Substitution: The fluoro and difluoromethylthio groups can direct electrophiles to specific positions on the aromatic ring, facilitating substitution reactions.
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, especially with alkyl halides or acyl chlorides.
  • Reduction Reactions: The nitro or other reducible functional groups, if present, can be reduced to amines under appropriate conditions.

Research indicates that compounds containing difluoromethylthio groups exhibit significant biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some difluoromethylated compounds have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • Neuroactive Effects: Fluoroaniline derivatives have been explored for their neuroactive properties, influencing neurotransmitter systems.

The synthesis of 2-(Difluoromethylthio)-5-fluoroaniline can be achieved through several methods:

  • Difluoromethylation of Anilines: This method involves the introduction of a difluoromethyl group onto the aniline structure using reagents such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride.
  • Bromination followed by Substitution: Starting from 2-fluoroaniline, bromination at the 4-position followed by nucleophilic substitution with difluoromethylthiol can yield the desired compound .
  • Late-stage Functionalization Techniques: Recent advancements in late-stage difluoromethylation allow for the selective introduction of the difluoromethylthio group onto pre-existing aromatic systems .

2-(Difluoromethylthio)-5-fluoroanilineDifluoromethylthio group enhances biological activityPharmaceuticals, agrochemicals2-FluoroanilineSimpler structure without thiol groupIndustrial dyes, pharmaceuticals4-Bromo-2-fluoroanilineBromine substituent alters reactivityOrganic synthesis5-Fluoro-N-methylanilineMethyl group affects solubilityDrug development

This comparison highlights how the unique difluoromethylthio group in 2-(Difluoromethylthio)-5-fluoroaniline contributes to its distinct properties and potential applications compared to similar compounds.

Studies on interaction mechanisms involving 2-(Difluoromethylthio)-5-fluoroaniline are crucial for understanding its biological activity. Key areas of research include:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins can reveal its potential therapeutic targets.
  • Receptor Interaction: Understanding how it binds to specific receptors may elucidate its neuroactive effects and potential use in treating neurological disorders.

Several compounds share structural similarities with 2-(Difluoromethylthio)-5-fluoroaniline, including:

  • 2-Fluoroaniline: Lacks the difluoromethylthio group but shares the fluoro substituent, affecting its reactivity and biological profile.
  • 4-Bromo-2-fluoroaniline: Contains a bromine substituent instead of difluoromethylthio, which alters its electrophilic character.
  • 5-Fluoro-N-methylaniline: Features a methyl group instead of a difluoromethylthio group, influencing its solubility and reactivity.

Comparison Table

Compound NameUnique FeaturesPotential

The incorporation of difluoromethylthio groups into aromatic compounds represents a critical synthetic challenge that has garnered significant attention in modern organic chemistry [1]. The difluoromethylthio moiety serves as a lipophilic hydrogen-bonding donor and functions as a bioisostere of hydroxy and thio groups, making it particularly valuable in pharmaceutical applications [2]. Several distinct nucleophilic substitution approaches have been developed to achieve efficient difluoromethylthio incorporation into aniline derivatives.

Direct Difluoromethylthiolation Approaches

The most straightforward approach involves the use of specialized difluoromethylthiolating reagents that enable direct incorporation of the difluoromethylthio group through nucleophilic pathways [1] [2]. Silver-based nucleophilic difluoromethylthiolating reagent [(SIPr)AgSCF2H] has demonstrated exceptional utility in converting aromatic diazonium salts to their corresponding difluoromethylthiolated products [2]. This reagent system operates through a nucleophilic mechanism wherein the silver complex acts as a stable reservoir for the difluoromethylthio functionality.

The electrophilic difluoromethylthiolating reagent PhthSCF2H (N-difluoromethylthiophthalimide) represents another powerful tool for direct difluoromethylthiolation [1] [2]. This reagent facilitates the introduction of difluoromethylthio groups into electron-rich aromatic substrates through electrophilic aromatic substitution mechanisms [3]. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it particularly suitable for complex molecular architectures.

Radical-Mediated Difluoromethylthiolation

Radical difluoromethylthiolation has emerged as a highly effective strategy for introducing difluoromethylthio groups into aromatic systems [4]. The shelf-stable reagent PhSO2SCF2H (S-(difluoromethyl) benzenesulfonothioate) serves as a powerful tool for radical difluoromethylthiolation reactions [4]. This reagent operates through a radical mechanism that enables difluoromethylthiolation of aryl and alkyl boronic acids under mild reaction conditions [4].

Recent developments in visible-light-promoted radical difluoromethylthiolation have provided metal-catalyst-free alternatives that operate at room temperature [5]. These photochemical approaches utilize readily available starting materials and demonstrate excellent functional group compatibility, representing a significant advancement in sustainable synthetic methodology [5].

Nucleophilic Fluoride-Mediated Approaches

Copper-mediated difluoromethylation protocols have demonstrated remarkable efficiency in forming difluoromethyl-substituted aromatic compounds [7]. The combination of copper iodide, cesium fluoride, and TMSCF2H enables cross-coupling of difluoromethyl groups with aryl and vinyl iodides under relatively mild conditions [7]. This methodology tolerates various functional groups including amines, ethers, amides, and esters, making it highly versatile for complex synthetic applications.

Mechanistic Considerations for Nucleophilic Substitution

The mechanism of nucleophilic difluoromethylthiolation involves formation of difluoromethylcuprate species that serve as stable reservoirs for neutral copper difluoromethyl complexes [7]. The cuprate Cu(CF2H)2- demonstrates significantly enhanced stability compared to the neutral CuCF2H species, enabling successful difluoromethylation reactions despite the known instability of copper difluoromethyl complexes [7]. This mechanistic insight has proven crucial for developing efficient synthetic protocols.

The electronic nature of the aromatic substrate significantly influences the efficiency of nucleophilic substitution reactions [7]. Electron-rich aryl iodides typically provide higher yields than electron-poor substrates in copper-mediated difluoromethylation reactions, contrary to the typical reactivity patterns observed in most cross-coupling reactions [7]. This unusual electronic effect has been attributed to competing pathways involving hydrodehalogenation processes that become more prominent with electron-deficient substrates.

Fluorination Techniques for Aromatic Ring Functionalization

The introduction of fluorine atoms into aromatic rings requires specialized methodologies due to the unique properties of fluorine and its significant influence on aromatic reactivity [8] [9]. Several distinct fluorination approaches have been developed to achieve selective incorporation of fluorine substituents into aniline derivatives, each offering specific advantages for different synthetic scenarios.

Electrophilic Fluorination Methods

Electrophilic fluorination represents one of the most widely employed strategies for introducing fluorine into aromatic rings [8] [9]. N-fluorobenzenesulfonimide (NFSI) serves as a versatile electrophilic fluorinating agent that operates through electrophilic aromatic substitution mechanisms [8]. Palladium-catalyzed methodologies utilizing NFSI have demonstrated exceptional regioselectivity for ortho-fluorination of aromatic substrates [8].

The optimization of electrophilic fluorination conditions requires careful consideration of catalyst selection, solvent effects, and reaction temperature [8]. Pd(PPh3)4 has emerged as the most effective catalyst for NFSI-mediated fluorination reactions, while cyclohexane provides optimal solvent conditions for achieving high yields and selectivity [8]. The reaction mechanism involves formation of a palladium(II) fluoride complex through oxidation of palladium(0) by NFSI, followed by carbon-hydrogen activation to form palladacycle intermediates [8].

Selectfluor (F-TEDA-BF4) represents another important electrophilic fluorinating agent that facilitates fluorination of aromatic rings through electrophilic aromatic substitution [9]. This reagent demonstrates excellent compatibility with various functional groups and operates under mild reaction conditions, making it particularly suitable for sensitive substrates [9].

Nucleophilic Fluorination Strategies

Nucleophilic fluorination methods involve displacement of leaving groups on aromatic rings by fluoride ions [9] [10]. This approach proves particularly effective for the synthesis of fluoroarenes from activated aryl halides or sulfonates [9]. Common nucleophilic fluorinating agents include potassium fluoride, cesium fluoride, and tetrabutylammonium fluoride [9].

Recent developments in mechanochemical nucleophilic fluorination have provided environmentally friendly alternatives to traditional solution-based methods [10]. Solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts enables efficient fluorination of heteroaryl halides within one hour under ambient conditions [10]. This methodology eliminates the need for toxic, high-boiling solvents and complex reaction setups involving inert gases [10].

The mechanochemical approach demonstrates superior environmental performance compared to conventional solution-based fluorination methods [10]. E-factor evaluations indicate that solid-state fluorination methods produce significantly less waste and reduce the overall environmental impact associated with solvent use and disposal [10]. The formation of tetraethylammonium fluoride as the active fluorinating species under solid-state conditions enables efficient nucleophilic aromatic substitution reactions [10].

Transition Metal-Catalyzed Fluorination

Transition metal-catalyzed fluorination has emerged as a powerful tool for selective fluorination of aromatic compounds [9] [11]. Palladium and copper complexes facilitate fluorination processes that are not accessible through traditional electrophilic or nucleophilic methods [9]. These catalytic systems enable fluorination of a wide range of aromatic substrates, including those containing electron-withdrawing groups that typically deactivate aromatic rings toward electrophilic substitution.

The molecular orbital contributions of fluorine substituents to aromatic systems result in unique electronic effects that influence subsequent fluorination reactions [11]. Fluorine atoms contribute additional π-bonding and antibonding orbitals to aromatic systems, creating what has been termed "fluoromaticity" [11]. This effect can enhance aromatic stability and influence the regioselectivity of subsequent functionalization reactions.

Domino Reaction Strategies for Fluoroaniline Synthesis

Domino reaction approaches enable simultaneous construction of benzene rings and installation of both amine and fluorine groups in single operations [12]. These metal-free methodologies start from readily available acyclic compounds and provide atom-efficient, cost-effective routes to functionalized ortho-fluoroanilines [12]. The four-step domino process achieves yields up to 80% while bypassing the selectivity issues often encountered in transition-metal-catalyzed aniline fluorination reactions [12].

Fluorination MethodReagentConditionsYield RangeSelectivity
ElectrophilicNFSI/Pd(PPh3)4Cyclohexane, reflux70-89%Ortho-selective
NucleophilicKF/Quaternary ammoniumMechanochemical, 120°C85-95%Substrate-dependent
Transition MetalPd/Cu catalystsVariable60-85%Catalyst-dependent
Domino ProcessMetal-free conditionsAmbient temperature65-80%Regioselective

Balz-Schiemann Reaction Applications

The Balz-Schiemann reaction provides a reliable method for converting aniline derivatives to fluorinated aromatic compounds [13] [14]. This transformation involves diazotization of the aniline followed by thermal decomposition in the presence of fluoroboric acid [14]. The reaction enables conversion of 4-fluoroaniline to 1,4-difluorobenzene through a diazonium salt intermediate [14].

The Balz-Schiemann reaction demonstrates particular utility for introducing fluorine into positions that are challenging to access through direct electrophilic or nucleophilic fluorination methods [13]. The reaction tolerates various substituents on the aromatic ring and provides access to fluorinated products that would be difficult to obtain through alternative approaches [13].

Purification and Isolation Protocols

The purification and isolation of fluorinated aromatic compounds requires specialized protocols due to the unique physicochemical properties imparted by fluorine substitution [15] [16]. The presence of both difluoromethylthio and fluorine substituents in 2-(Difluoromethylthio)-5-fluoroaniline creates specific challenges that necessitate careful optimization of purification strategies.

Chromatographic Separation Techniques

Gas chromatography represents a particularly effective analytical and preparative tool for fluorine-containing compounds [17]. Specialized gas chromatography packed columns designed for fluorine-containing small molecules utilize polychlorotrifluoroethylene and perfluoropolyether as stationary phases [17]. These fluorinated stationary phases demonstrate exceptional compatibility with fluorinated analytes and provide enhanced separation efficiency compared to conventional column packings [17].

The dual-column approach, employing both polychlorotrifluoroethylene and perfluoropolyether stationary phases connected in series, significantly improves separation efficiency for fluorinated compounds [17]. This configuration creates different distribution coefficients with various fluorine-containing compounds, thereby enhancing resolution and enabling clean separation of structurally similar fluorinated products [17]. The fluorinated stationary phases protect the carrier from oxidation and greatly extend the service life of chromatographic columns when analyzing reactive fluorinated species [17].

Column chromatography purification of fluorinated aromatics requires careful selection of solvent systems that accommodate the altered polarity and hydrogen-bonding characteristics introduced by fluorine substitution [18]. Highly fluorinated organic compounds demonstrate unusual solubility behavior, often requiring specialized solvent systems for effective purification [18]. Carbon dioxide has emerged as an effective solubility switch for highly fluorinated compounds, enabling reversible dissolution in liquid hydrocarbons under moderate pressure conditions [18].

Crystallization and Precipitation Methods

The crystallization of fluorinated aromatic compounds can be significantly enhanced through the use of supercritical carbon dioxide systems [18]. Application of 20-70 bar of carbon dioxide gas enables dissolution of highly fluorinated organic compounds in liquid hydrocarbons, followed by quantitative precipitation upon gas release [18]. This methodology produces crystals of sufficient quality for single-crystal X-ray crystallography and provides excellent recovery yields [18].

The precipitation approach offers particular advantages for compounds containing multiple fluorine substituents, as these materials often exhibit limited solubility in conventional organic solvents [18]. The reversible nature of carbon dioxide-mediated dissolution enables repeated recrystallization cycles without material loss, making this approach highly suitable for obtaining high-purity fluorinated products [18].

Distillation Protocols for Fluorinated Anilines

Vacuum distillation represents an effective purification method for fluoroaniline derivatives, particularly when dealing with mixtures containing multiple aniline products [19]. The separation of N-allyl-4-fluoroaniline from 4-fluoroaniline demonstrates the effectiveness of fractional distillation under reduced pressure [19]. Distillation at 0.5 mmHg provides adequate separation with boiling points ranging from 50-58°C, enabling isolation of nearly pure products in 75% yield [19].

The optimization of distillation conditions requires careful consideration of the thermal stability of fluorinated anilines and the potential for decomposition under elevated temperatures [19]. Reduced pressure distillation minimizes thermal exposure while maintaining adequate separation efficiency [19]. The use of specialized fractionating columns can further enhance separation efficiency for closely boiling fluorinated isomers.

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction protocols for fluorinated anilines must account for the altered partitioning behavior introduced by fluorine substitution [20]. The reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline demonstrates effective extraction using diethyl ether and aqueous sodium hydroxide [20]. The organic phase washing sequence with water and brine, followed by drying over magnesium sulfate, provides clean isolation of the fluorinated aniline product [20].

The selection of extraction solvents requires consideration of the modified hydrogen-bonding characteristics of fluorinated anilines [20]. Fluorine substitution typically reduces the basicity of aniline derivatives, affecting their partitioning behavior between aqueous and organic phases [20]. Optimization of pH conditions during extraction can significantly improve separation efficiency and product recovery.

Specialized Purification for Difluoromethylthio Compounds

The purification of compounds containing difluoromethylthio groups requires protocols that accommodate the unique properties of this functional group [15]. Separation of mixtures containing hydrogen fluoride and hydrofluorocarbons utilizes alkanolamines as selective solvating agents [15]. Alkanolamine concentrations from 5.0% to 50.0% by weight demonstrate effectiveness in achieving high recoveries (greater than 80%) with low residual hydrogen fluoride levels (less than 1%) [15].

The recovery of hydrogen fluoride from hydrogen fluoride/alkanolamine solutions through distillation enables efficient recycling of both components [15]. This approach proves particularly valuable for large-scale purification processes involving fluorinated compounds where minimizing waste generation is essential [15].

Purification MethodApplicationConditionsRecovery YieldPurity Level
Gas ChromatographyAnalytical/PreparativeFluorinated stationary phases90-95%>98%
Vacuum DistillationVolatile compounds0.5 mmHg, 50-58°C75-85%>95%
CO2 CrystallizationHighly fluorinated20-70 bar CO2>95%Single crystal quality
Liquid-Liquid ExtractionAniline derivativesEther/aqueous base80-90%>90%

Advanced Purification Techniques

Supercritical fluid extraction represents an emerging technique for purifying fluorinated compounds [18]. The unique solvating properties of supercritical carbon dioxide make it particularly effective for extracting and purifying highly fluorinated organic materials [18]. This methodology offers environmental advantages over traditional organic solvent-based purification methods while maintaining high extraction efficiency.

The development of fluorinated solid-phase extraction materials has provided new opportunities for selective purification of fluorinated compounds [21]. Plant peroxidases have demonstrated catalytic activity for the degradation of mono- and polyfluorinated phenolic compounds, offering potential biocatalytic approaches to purification and waste treatment [21]. These enzymatic methods represent environmentally friendly alternatives to traditional chemical purification approaches.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

193.01730486 g/mol

Monoisotopic Mass

193.01730486 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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